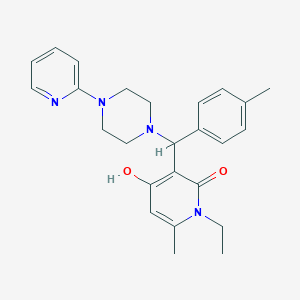

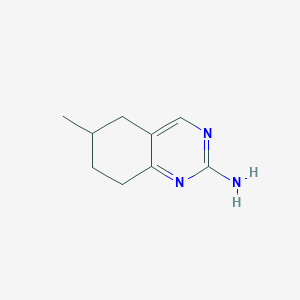

![molecular formula C27H21N3O4S2 B2385011 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922450-52-0](/img/structure/B2385011.png)

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . These types of compounds have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the yield, melting point, and NMR data of some compounds have been provided .Scientific Research Applications

Antimalarial and Antiviral Activity

Research indicates that derivatives of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide exhibit potential antimalarial and antiviral activities. A study explored the reactivity of sulfonamide derivatives, including aminothiazole and aminooxazole, showing significant in vitro antimalarial activity and characterized their ADMET properties. These compounds demonstrated excellent antimalarial activity with IC50 values of <30µM, indicating their potential as COVID-19 therapeutics through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Activity

Another study synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole and evaluated their antimicrobial activity. These compounds, including sulfonamide derivatives, showed promising results against various microbial strains, suggesting their utility in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

Research into substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings highlight their potential in treating diseases associated with angiogenesis, demonstrating favorable pharmacokinetic properties and efficacy in tumor models (Borzilleri et al., 2006).

Cardiac Electrophysiological Activity

A study focusing on N-substituted imidazolylbenzamides and benzene-sulfonamides explored their cardiac electrophysiological activity, identifying several compounds with potency comparable to known selective class III agents. This research provides insights into developing new therapeutic agents for arrhythmias (Morgan et al., 1990).

Metabolic Stability Improvement

Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors focused on various 6,5-heterocycles to improve metabolic stability. One compound demonstrated similar in vitro potency and in vivo efficacy to existing inhibitors, with minimal metabolic deacetylation, indicating a promising direction for enhancing drug stability (Stec et al., 2011).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and induce changes that lead to their anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways leading to their observed biological activities .

Pharmacokinetics

The pharmacokinetics of similar benzothiazole derivatives have been studied .

Result of Action

Benzothiazole derivatives have been known to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The environmental factors can significantly influence the action of similar benzothiazole derivatives .

properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O4S2/c1-36(32,33)23-12-13-24-25(16-23)35-27(29-24)30(18-19-7-6-14-28-17-19)26(31)20-8-5-11-22(15-20)34-21-9-3-2-4-10-21/h2-17H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWBMQAZUZSMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2384930.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)

![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)